1-(2-Amino-5-bromo-4-methylphenyl)ethanone
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Overview
Description
Scientific Research Applications
Pyrolysis and Analogue Synthesis
Research has identified and characterized the pyrolysis products of the new psychoactive substance bk-2C-B, a close analogue of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, indicating the formation of various derivatives upon thermal decomposition. This study underscores the compound's stability and derivative formation potential under heat exposure, highlighting concerns regarding the inhalation of pyrolysis products with unknown toxicity (Kelly B Texter et al., 2018).
Schiff Base Derivatives and Catalysis
The development of Schiff Base derivatives from this compound analogues has been explored for their potential as antimicrobial molecules. The Cu(II)-photocatalysed hydrocarboxylation of imines derived from these compounds with CO2, generating amino acid derivatives, demonstrates a novel approach to utilizing carbon dioxide in organic synthesis, with implications for antimicrobial drug development (A. Gordon et al., 2022).
Antimicrobial Activity of Derivatives
Synthesis and characterization of various derivatives, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, have been conducted to explore their antimicrobial properties. These studies provide a foundation for understanding the potential biomedical applications of this compound derivatives in fighting microbial infections (S. Viveka et al., 2013).
Polymer Synthesis and Applications
Investigations into Schiff base methacrylate polymers derived from this compound analogues have demonstrated their potential for applications in materials science. These studies focus on the synthesis, thermal behavior, dielectric properties, and antimicrobial activities of such polymers, indicating their versatility and utility in various fields, including electronics and biomedical engineering (Adnan Solmaz et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(2-Amino-5-bromo-4-methylphenyl)ethanone may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, potentially including free radical reactions .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
1-(2-amino-5-bromo-4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKDROCPSWLPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.